An In-depth Technical Guide to N-butyl-4-ethylpiperazine-1-carboxamide: Structure, Properties, and Potential Applications
An In-depth Technical Guide to N-butyl-4-ethylpiperazine-1-carboxamide: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Disclaimer: This document provides a comprehensive overview of N-butyl-4-ethylpiperazine-1-carboxamide based on established chemical principles and data from structurally related compounds. As of the date of this publication, specific experimental data for this exact molecule is not extensively available in peer-reviewed literature. Therefore, the properties and protocols described herein are largely predictive and intended to serve as a foundational guide for researchers.
Introduction: The Piperazine Carboxamide Scaffold in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it a versatile component for modulating solubility, membrane permeability, and target engagement. When functionalized as a carboxamide, the piperazine core offers a rich platform for creating diverse chemical libraries with a wide range of pharmacological activities. Piperazine derivatives have been investigated for their potential as antiviral, antibacterial, anticancer, and antifungal agents. This guide focuses on a specific, yet-to-be-extensively-studied derivative, N-butyl-4-ethylpiperazine-1-carboxamide, providing a theoretical and practical framework for its synthesis, characterization, and potential exploration in drug development programs.
Section 1: Chemical Structure and Physicochemical Properties
The foundational step in understanding any new chemical entity is to elucidate its structure and predict its fundamental properties.
Chemical Structure
N-butyl-4-ethylpiperazine-1-carboxamide consists of a central piperazine ring substituted at the 1-position with a carboxamide group, which is further N-substituted with a butyl group. The 4-position of the piperazine ring is substituted with an ethyl group.
Caption: 2D Chemical Structure of N-butyl-4-ethylpiperazine-1-carboxamide.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of N-butyl-4-ethylpiperazine-1-carboxamide. These values are calculated based on its structure and can serve as a useful guide for experimental design.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₁H₂₃N₃O | Defines the elemental composition. |
| Molecular Weight | 213.32 g/mol | Influences diffusion, absorption, and distribution. |
| XLogP3-AA | ~1.5 - 2.5 | Predicts lipophilicity, affecting membrane permeability and solubility. |
| Hydrogen Bond Donors | 1 | Influences binding interactions and solubility. |
| Hydrogen Bond Acceptors | 3 | Influences binding interactions and solubility. |
| Rotatable Bond Count | 5 | Relates to conformational flexibility and target binding. |
| Topological Polar Surface Area (TPSA) | ~41.7 Ų | Predicts cell permeability and oral bioavailability. |
Note: These values are estimations and should be confirmed experimentally.
Section 2: Proposed Synthesis and Purification
Caption: Proposed Synthetic Workflow for N-butyl-4-ethylpiperazine-1-carboxamide.
Step-by-Step Experimental Protocol
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-ethylpiperazine (1 equivalent) in a suitable aprotic solvent such as toluene or dichloromethane.
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Addition of Reagent: To the stirred solution, add butyl isocyanate (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
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Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-butyl-4-ethylpiperazine-1-carboxamide.
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Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 3: Potential Pharmacological Applications and Biological Activity
The piperazine carboxamide scaffold is a recurring motif in compounds targeting the central nervous system (CNS) and other biological systems. Based on the structural similarities to known bioactive molecules, N-butyl-4-ethylpiperazine-1-carboxamide could be a candidate for investigation in several therapeutic areas.
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Dopamine Receptor Ligands: Arylpiperazine derivatives are well-known for their interaction with dopamine receptors. For instance, N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)-butyl)-aryl carboxamides have been evaluated for their binding affinity at D2 and D3 receptors.[4] The ethyl and butyl substitutions in the target molecule could modulate selectivity and affinity for these receptors, suggesting potential applications in neuropsychiatric disorders.
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Antihypertensive Agents: Certain piperidine-4-carboxamide derivatives have been synthesized and evaluated as T-type Ca²⁺ channel blockers, demonstrating potential as novel antihypertensive agents.[5] The structural features of N-butyl-4-ethylpiperazine-1-carboxamide warrant its investigation for similar cardiovascular effects.
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Androgen Receptor (AR) Antagonists: Novel arylpiperazine derivatives have been explored as nonsteroidal androgen receptor antagonists.[6] This suggests that the target compound could be screened for its potential in the treatment of prostate cancer and other androgen-dependent conditions.
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Anticancer Activity: The incorporation of a piperazine moiety has been shown to improve the anticancer activity of certain compounds against breast and gastric cancer cell lines.[7]
Section 4: Analytical Methodologies
The accurate quantification and characterization of N-butyl-4-ethylpiperazine-1-carboxamide are crucial for its development. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the recommended analytical technique.
HPLC-UV Method Development Protocol
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Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
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Column Selection: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
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Detection: The UV detection wavelength should be determined by acquiring a UV spectrum of the compound. A wavelength around 210-220 nm is likely to be suitable for the amide chromophore.
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Method Validation: The developed method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness. For trace analysis, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance UV activity, allowing for detection at lower levels.[8][9]
LC-MS/MS for Bioanalysis
For pharmacokinetic and bioequivalence studies, a more sensitive and selective method like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) would be necessary.[10] This technique allows for the quantification of the analyte in complex biological matrices such as plasma, urine, and tissues.
Conclusion and Future Directions
N-butyl-4-ethylpiperazine-1-carboxamide represents an unexplored molecule within the pharmacologically significant class of piperazine carboxamides. This guide provides a foundational framework for its synthesis, characterization, and potential therapeutic applications based on the established knowledge of structurally related compounds. Future research should focus on the experimental validation of the predicted properties, optimization of the synthetic route, and comprehensive screening for biological activity across various targets. The insights gained from such studies will be invaluable in determining the potential of this compound as a lead for novel drug discovery programs.
References
- Analytical Chemistry | Biopharm. (n.d.).
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PubChem. (n.d.). N-ethylpiperazine-1-carboxamide. Retrieved February 15, 2026, from [Link]
- Yuan, H., et al. (2011). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. ACS Medicinal Chemistry Letters, 2(10), 759-764.
- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5894.
- PubMed. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Bioorganic & Medicinal Chemistry, 19(18), 5486-5495.
- Ananthan, S., et al. (2005). N-arylpiperazine-1-carboxamide derivatives: A novel series of orally active nonsteroidal androgen receptor antagonists. Chemical & Pharmaceutical Bulletin, 53(4), 402-409.
- MDPI. (2020).
- Google Patents. (n.d.). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
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PubChem. (n.d.). Butyl 4-ethylpiperazine-1-carboxylate. Retrieved February 15, 2026, from [Link]
- Revue Roumaine de Chimie. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. 64(11), 941-949.
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
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ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved February 15, 2026, from [Link]
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